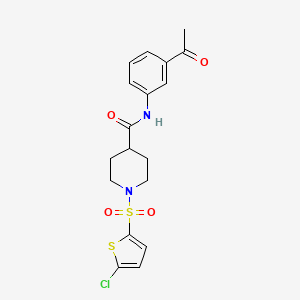

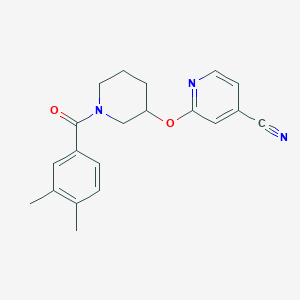

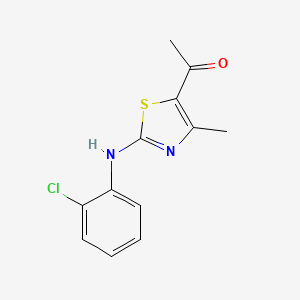

![molecular formula C16H16N6O3 B2516159 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1219844-79-7](/img/structure/B2516159.png)

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide” is a type of benzotriazine derivative . Benzotriazine derivatives have been studied for their potential applications in various fields, including as modulators of GPR139 .

Synthesis Analysis

The synthesis of benzotriazine derivatives involves several steps. For instance, a series of 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids was designed, synthesized, and screened as potential cholinesterase inhibitors . The synthesis was performed under mild conditions .Molecular Structure Analysis

The molecular structure of benzotriazine derivatives has been studied using various techniques. For example, molecular modeling and molecular dynamic studies were performed on a series of synthesized compounds .Chemical Reactions Analysis

Benzotriazine derivatives have been found to exhibit excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) . For example, one compound exhibited about 49-fold higher inhibitory activity than donepezil (a standard cholinesterase inhibitor) against BuChE .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazine derivatives can vary. For instance, one derivative was found to be a yellow solid with a melting point of 170–172 °C .Scientific Research Applications

Acetylcholinesterase (AChE) Inhibitor

The compound has been synthesized and screened against acetylcholinesterase (AChE), a key enzyme involved in the transmission of nerve impulses. Most of the synthesized compounds showed good inhibitory activity against AChE .

Butyrylcholinesterase (BuChE) Inhibitor

The compound has also been tested against butyrylcholinesterase (BuChE), another enzyme that plays a role in nerve impulse transmission. While the compound displayed low anti-BuChE activity, it was found to exhibit BuChE inhibitory activity more than donepezil .

Anti-Alzheimer Agents

The compound has been evaluated as a potential anti-Alzheimer agent. It was found to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .

4. Design and Synthesis of Novel Derivatives The compound serves as a base for the design and synthesis of novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing pyridinium moiety .

Molecular Modeling and Dynamics Study

The compound has been used in molecular modeling and dynamics studies to understand its interaction with the active sites of AChE and BuChE .

Development of New Cholinesterase Inhibitors

The compound is being used in the development of new cholinesterase inhibitors, which could have potential applications in the treatment of diseases like Alzheimer’s .

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition occurs via a mixed-type inhibition mode

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine and is important for many functions including muscle movement, breathing, heart rate, learning, and memory. Inhibition of AChE and BuChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Result of Action

The molecular effect of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, which could have various effects depending on the specific cells and synapses involved.

properties

IUPAC Name |

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c23-14(17-9-11-21-15(24)6-3-8-18-21)7-10-22-16(25)12-4-1-2-5-13(12)19-20-22/h1-6,8H,7,9-11H2,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUHZFZHHMDRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

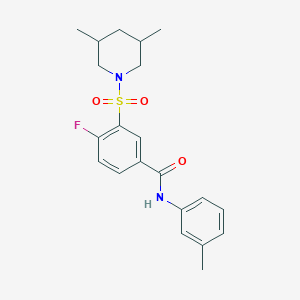

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)

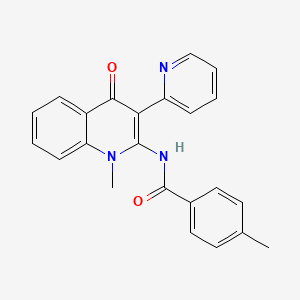

![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)

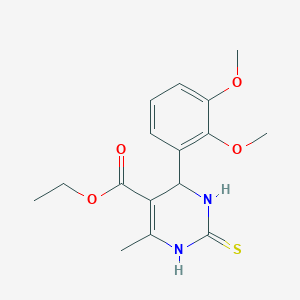

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)